1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine

Description

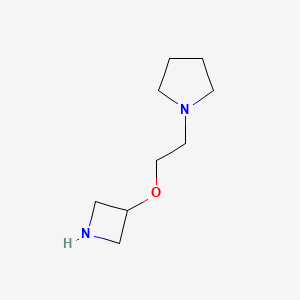

1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine is a compound that features both azetidine and pyrrolidine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two rings in a single molecule provides unique structural and chemical properties, making it of interest in various fields of research and industry .

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-[2-(azetidin-3-yloxy)ethyl]pyrrolidine |

InChI |

InChI=1S/C9H18N2O/c1-2-4-11(3-1)5-6-12-9-7-10-8-9/h9-10H,1-8H2 |

InChI Key |

NUOIHTXRWOYAKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the reaction of azetidine with an appropriate alkylating agent to introduce the ethyl linker, followed by the reaction with pyrrolidine . The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine and pyrrolidine rings participate in nucleophilic substitutions, particularly at nitrogen or oxygen centers. For example:

-

Aza-Michael Addition : Reacts with aliphatic or aromatic amines (e.g., pyrrolidine, piperidine) in acetonitrile using DBU as a base, yielding substituted azetidine derivatives. This reaction proceeds at 65°C with yields ranging from 61% to 75% .

-

Heterocyclic Amine Incorporation : Pyrazole derivatives undergo substitution at the azetidine ring, forming bioactive analogs like 3-(pyrazol-1-yl)azetidine (64–66% yield) .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pyrrolidine/DBU | Acetonitrile | 65°C | 61–75 |

| 1H-Pyrazole/DBU | Acetonitrile | 65°C | 64–66 |

Ring-Opening Reactions

The azetidine ring undergoes cleavage under acidic or reductive conditions:

-

Acidic Hydrolysis : Protonation of the azetidine nitrogen weakens the C–N bond, leading to ring opening and formation of linear amines or alcohols.

-

Reductive Cleavage : Using catalysts like IrCl(CO)(PPh₃)₂ with tetramethyldisiloxane (TMDS), the azetidine ring opens to generate azomethine ylides, which participate in [3+2] cycloadditions to form pyrrolidines .

Alkylation and Acylation

The secondary amine in the pyrrolidine ring is susceptible to alkylation or acylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., fluoropropyl iodide) to form quaternary ammonium salts, enhancing pharmacological properties .

-

N-Acylation : Acetic anhydride acylates the pyrrolidine nitrogen, producing derivatives like 1-acetylpyrrolidine analogs .

Example :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | Fluoropropyl iodide | 1-(3-Fluoropropyl)pyrrolidine | 84 |

| N-Acylation | Acetic anhydride | 1-Acetylpyrrolidine derivative | 70 |

Oxidation and Reduction

-

Oxidation : The pyrrolidine nitrogen oxidizes to form N-oxides using H₂O₂ or KMnO₄, altering electronic properties and bioavailability.

-

Reduction : LiAlH₄ reduces ester or amide groups attached to the heterocycles, yielding alcohols or amines.

Stability and Functionalization

-

pH Sensitivity : Stable under neutral conditions but degrades in strongly acidic or alkaline environments, forming fragmentation products .

-

Trifluoromethylation : Electrophilic substitution at the pyridine ring (in related compounds) introduces CF₃ groups, though this reduces receptor binding affinity in azetidine analogs .

Scientific Research Applications

1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but lacking the pyrrolidine ring.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar reactivity but lacking the azetidine ring.

Spiro-azetidin-2-one: A spirocyclic compound featuring an azetidine ring fused to another ring, exhibiting unique biological activities

Uniqueness

1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct structural and chemical properties.

Biological Activity

1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine is a compound of interest in pharmacological research due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in therapeutic applications.

The primary mechanism of action for this compound involves its interaction with nAChRs, specifically the α4β2 subtype. This receptor is implicated in several neurological processes, including addiction and mood regulation. The compound has been shown to act as a partial agonist at these receptors, which can lead to both stimulant and depressant effects depending on the context of use.

Binding Affinity and Functional Activity

Research indicates that this compound exhibits significant binding affinity for α4β2-nAChRs, with an inhibition constant () in the low nanomolar range. For instance, related compounds have demonstrated values ranging from 0.05 nM to over 100 nM depending on structural modifications (e.g., methylation or chain elongation) .

Table 1: Binding Affinities of Related Compounds

| Compound | (nM) | Receptor Type |

|---|---|---|

| Sazetidine-A | 0.05 | α4β2-nAChR |

| This compound | TBD | α4β2-nAChR |

| Compound with Methyl Group | 0.6 - 15.4 | β2*-nAChR |

In Vivo Studies

Animal studies have shown that compounds similar to this compound can significantly reduce alcohol intake and nicotine self-administration, suggesting potential applications in treating substance use disorders . The selective desensitization of α4β2 nAChRs has been linked to these behavioral changes.

Case Studies

- Alcohol Use Disorder : In a controlled study using rats, administration of sazetidine-A (a close analogue) resulted in a marked decrease in alcohol consumption, demonstrating the potential for therapeutic use in alcohol dependence .

- Cognitive Enhancement : Another study indicated that compounds affecting nAChRs could improve attention and cognitive performance in animal models, suggesting that this compound may have similar effects .

Safety and Toxicology

While specific toxicological data for this compound is limited, related compounds have undergone safety evaluations. For example, studies on similar nAChR modulators revealed no significant adverse effects at therapeutic doses; however, long-term effects remain to be thoroughly investigated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.